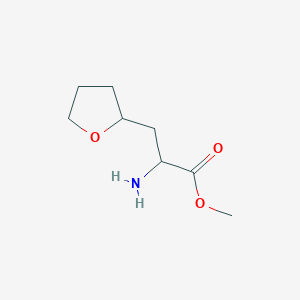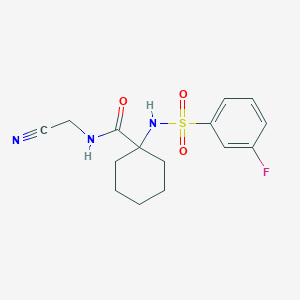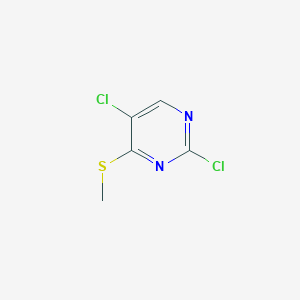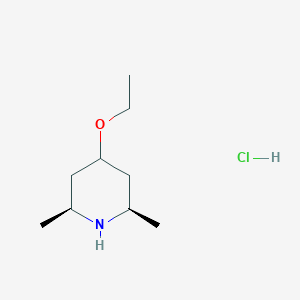
Methyl 2-amino-3-(oxolan-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 2-amino-3-(oxolan-2-yl)propanoate” is a chemical compound with the molecular formula C8H15NO3 . It is also known as “methyl 3-[(oxolan-2-yl)formamido]propanoate” and has a molecular weight of 201.22 .
Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-3-(oxolan-2-yl)propanoate” can be represented by the SMILES stringO=C(NCCC(OC)=O)C1OCCC1 . This indicates that the compound contains a carbonyl group (C=O), an amine group (NH2), and an oxolane ring (C4H8O). Physical And Chemical Properties Analysis
“Methyl 2-amino-3-(oxolan-2-yl)propanoate” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Novel Organic Syntheses
Synthesis of Heterocyclic Compounds : Methyl 2-amino-3-(oxolan-2-yl)propanoate has been used in the synthesis of various heterocyclic compounds. For instance, novel 3-(2-oxo-2H-benzo[b][1,4]oxazin-3-yl)propanoates were synthesized from 2-aminophenols, demonstrating activity against Candida albicans and moderate activity against certain bacterial strains (Hachama et al., 2013).
Stereoselective Syntheses : This compound has also been used in stereoselective syntheses. For example, a novel synthesis of β-amino acids from d- and l-glyceraldehyde has been described, involving stereoselective Michael addition and subsequent transformations to yield specific propanoate derivatives (Fernandez et al., 2006).
Applications in Corrosion Inhibition
- Corrosion Inhibitors : Derivatives of methyl 2-amino-3-(oxolan-2-yl)propanoate have been synthesized and evaluated as corrosion inhibitors. For instance, compounds like BT36 and BT43 showed high effectiveness in preventing corrosion of C38 steel in hydrochloric acid solutions (Missoum et al., 2013).
Drug Synthesis and Pharmaceutical Applications
Synthesis of Pharmaceutical Intermediates : The compound has been utilized in the synthesis of pharmaceutical intermediates. For example, it's a key starting material in the synthesis of RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor (Zhong et al., 1999).
Biocatalysis and Chiral Synthesis : Biocatalytic processes using derivatives of methyl 2-amino-3-(oxolan-2-yl)propanoate for producing chiral compounds have been reported. For instance, asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid using isolated Methylobacterium Y1-6 led to the production of an important pharmaceutical intermediate (Li et al., 2013).
Chemical Engineering and Environmental Applications
- Gas Treating Processes : In chemical engineering, derivatives of this compound, such as 2-amino-2-methyl-1-propanol, have been investigated for their role in gas treating processes, particularly in the absorption and removal of acid gases like CO2 and H2S from natural gases (Li & Chang, 1994; Saha et al., 1993; Mandal et al., 2003).
properties
IUPAC Name |
methyl 2-amino-3-(oxolan-2-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-11-8(10)7(9)5-6-3-2-4-12-6/h6-7H,2-5,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEABOYPSFRAEPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CCCO1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-3-(oxolan-2-yl)propanoate | |
CAS RN |
1339782-16-9 |
Source


|
| Record name | methyl 2-amino-3-(oxolan-2-yl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2356233.png)


![5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione 4-(O-methyloxime)](/img/structure/B2356241.png)

![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2356244.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2356245.png)


![4-({5-[(Hydroxyimino)methyl]-2-pyridinyl}oxy)benzenecarbonitrile](/img/structure/B2356249.png)
![2-(2-Chlorophenyl)-1-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one](/img/structure/B2356250.png)
![(Z)-3-(2-methoxyethyl)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2356253.png)

